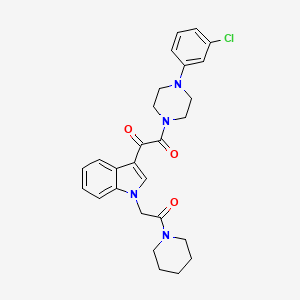
2-(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetonitrile oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetonitrile oxalate is a useful research compound. Its molecular formula is C13H12N6O5 and its molecular weight is 332.276. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Chemistry
2-(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetonitrile oxalate is related to compounds involved in the synthesis of polyfunctionally substituted heterocycles, such as pyrazoles, pyridines, tetrazoles, and more, showcasing significant roles in the development of new heterocyclic compounds with potential applications in medicinal chemistry and materials science. For example, the synthesis and antioxidant activity of some new heterocycles incorporating the pyrazolo-[3,4-D]Pyrimidin-4-One Moiety have been explored, indicating the broad utility of pyrimidinyl-based heterocycles in generating compounds with potentially useful biological activities (El‐Mekabaty, 2015).
Optical and Luminescence Properties
The study of optical properties, including UV–vis absorption and fluorescence, is another significant research application of compounds related to this compound. For instance, novel pyrido[1,2-a]benzimidazole-containing 1,3,4-oxadiazole derivatives exhibit unique absorption and fluorescence spectral characteristics, highlighting the potential of such compounds in the development of new materials for optical and electronic applications (Yang et al., 2011).
Biological Activity
The synthesis and evaluation of compounds structurally related to this compound for biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, represent a crucial area of research. For example, some oxadiazole derivatives have been studied as new anticandidal agents, indicating the potential of these compounds in therapeutic applications (Kaplancıklı, 2011).
Photophysical Properties and Sensing Applications
Research into the photophysical properties of compounds related to this compound has led to the development of novel chemosensors for metal ions, demonstrating the utility of these compounds in environmental monitoring and analytical chemistry. A symmetrical oxadiazole derivative, for example, has shown "On-Off" fluorescent sensing towards Cu2+ with high selectivity and sensitivity (Wang et al., 2018).
Propiedades
IUPAC Name |
oxalic acid;2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O.C2H2O4/c12-2-5-17-6-8(7-17)11-15-10(16-18-11)9-13-3-1-4-14-9;3-1(4)2(5)6/h1,3-4,8H,5-7H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLLDIFRTQYSAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC#N)C2=NC(=NO2)C3=NC=CC=N3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
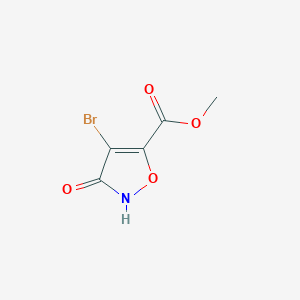
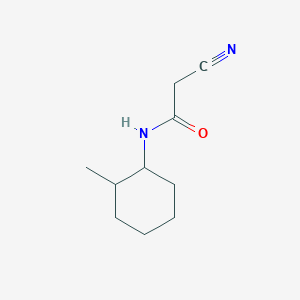
![2-[(2S)-2-(4-fluorophenyl)morpholin-4-yl]-3-methyl-6-pyrimidin-4-ylpyrimidin-4-one](/img/structure/B2590032.png)

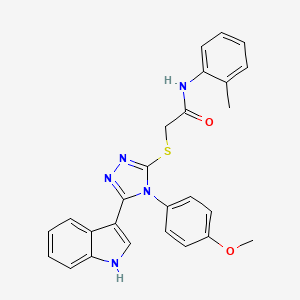
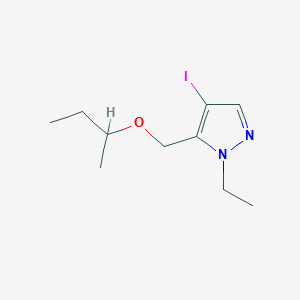

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/no-structure.png)
![5-amino-1-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide](/img/structure/B2590038.png)
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2590040.png)
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2590041.png)


